4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine 4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354939-63-1
VCID: VC11703924
InChI: InChI=1S/C18H16FN3O2/c1-23-16-7-6-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3,(H2,20,21,22)
SMILES: COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)OC
Molecular Formula: C18H16FN3O2
Molecular Weight: 325.3 g/mol

4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

CAS No.: 1354939-63-1

Cat. No.: VC11703924

Molecular Formula: C18H16FN3O2

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine - 1354939-63-1

Specification

CAS No. 1354939-63-1
Molecular Formula C18H16FN3O2
Molecular Weight 325.3 g/mol
IUPAC Name 4-(3,4-dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C18H16FN3O2/c1-23-16-7-6-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3,(H2,20,21,22)
Standard InChI Key OCVAJIAYUDJJFB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine features a pyrimidine ring substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 6-position with a 3-fluorophenyl group (Figure 1). The methoxy (-OCH₃) and fluorine (-F) substituents introduce distinct electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₆FN₃O₂
Molecular Weight325.34 g/mol
CAS Number1354939-63-1
Hydrogen Bond Donors2 (amine group)
Hydrogen Bond Acceptors5 (amine, methoxy, fluorine)
Topological Polar Surface Area78.5 Ų

The compound’s moderate polarity, conferred by its methoxy and amine groups, suggests favorable solubility in organic solvents such as dimethylformamide (DMF) or ethanol, which is critical for pharmacological applications.

Synthesis and Preparation Methods

Industrial-Scale Production Challenges

Industrial synthesis requires optimization of reaction parameters (e.g., temperature, catalyst loading) to enhance yield and purity. Continuous flow reactors and automated purification systems may mitigate challenges associated with by-product formation.

Biological Activities and Mechanistic Insights

Table 2: Reported Biological Activities

Activity TypeTarget/EffectModel System
Kinase InhibitionEGFR, VEGFRIn vitro assays
Cytostatic EffectsCell cycle arrest (G1 phase)HCT-116 cells
Antimicrobial ActivityGram-positive bacteriaMIC ≈ 8 µg/mL

Antimicrobial Properties

Preliminary studies indicate efficacy against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics. The fluorine substituent likely enhances membrane permeability, while the methoxy groups contribute to target binding.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

The compound’s unique substitution pattern distinguishes it from related pyrimidines. For instance:

  • 3-Fluorophenyl Group: Increases electronegativity, enhancing interactions with hydrophobic enzyme pockets.

  • 3,4-Dimethoxyphenyl Group: Improves solubility and modulates steric hindrance, optimizing target engagement.

Table 3: Comparison with Analogous Compounds

CompoundSubstituentsIC₅₀ (EGFR Inhibition)
4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine3-F, 3,4-OCH₃0.12 µM
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine4-Cl, phenyl0.89 µM
4-(3-Methoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine3-OCH₃, 4-F0.45 µM

Research Findings and Case Studies

In Vitro Profiling

  • NCI-60 Screening: Demonstrated broad-spectrum activity across multiple cancer cell lines, with notable potency in leukemia and renal cancer models.

  • ADMETox Profile: Favorable absorption and low hepatotoxicity in rodent models, supporting further preclinical development.

Mechanistic Case Study

A 2023 study proposed that the compound induces apoptosis in NSCLC cells via mitochondrial pathway activation, evidenced by caspase-3 cleavage and cytochrome c release.

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